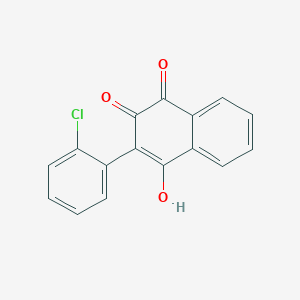
2-(2-chlorophenyl)-3-hydroxynaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries to treat various ailments such as inflammation, fever, and pain. In recent years, plumbagin has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone involves the activation of various signaling pathways in cancer cells. Plumbagin has been shown to activate the p53 pathway, which is responsible for regulating cell growth and division. It also activates the MAPK/ERK pathway, which is involved in cell survival and proliferation. Additionally, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Plumbagin has been shown to have various biochemical and physiological effects in cancer cells. It induces oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS leads to DNA damage and ultimately, cell death. Plumbagin also inhibits the activity of various enzymes involved in cancer cell metabolism, such as hexokinase and lactate dehydrogenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenyl)-3-hydroxynaphthoquinone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has also been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings. Additionally, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has poor solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. One area of interest is the development of novel drug delivery systems to improve the bioavailability and efficacy of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Another area of interest is the investigation of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone's potential in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone and its effects on normal cells. Overall, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has shown promising potential as a therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Métodos De Síntesis
Plumbagin can be synthesized through various methods, including extraction from the roots of Plumbago zeylanica, chemical synthesis, and microbial synthesis. Chemical synthesis involves the reaction of 2-chloro-1,4-naphthoquinone with phenylmagnesium bromide, followed by hydrolysis to yield 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Microbial synthesis involves the use of microorganisms such as Streptomyces platensis to produce 2-(2-chlorophenyl)-3-hydroxynaphthoquinone.
Aplicaciones Científicas De Investigación
Plumbagin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells. Plumbagin works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXGHSLZCNZJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-4-hydroxynaphthalene-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

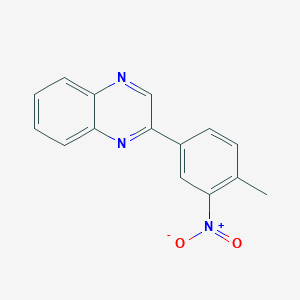
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
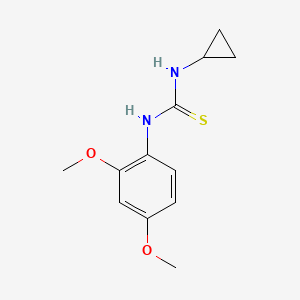
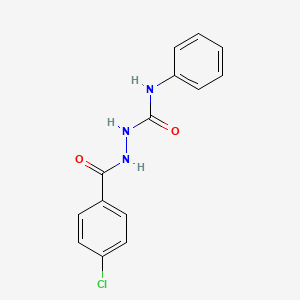
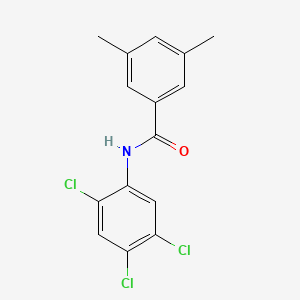
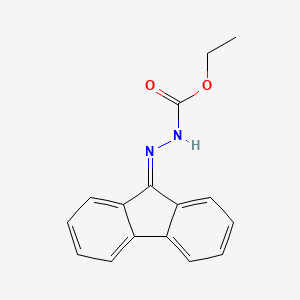
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
